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Compound of Interest

Compound Name: Norfluoxetine hydrochloride

Cat. No.: B1679919 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Norfluoxetine is the primary active metabolite of the widely prescribed selective serotonin

reuptake inhibitor (SSRI), fluoxetine. As fluoxetine is administered as a racemic mixture, its

metabolism results in the formation of two enantiomers of norfluoxetine: (S)-norfluoxetine and

(R)-norfluoxetine. These enantiomers exhibit significant differences in their pharmacological

activity and pharmacokinetic profiles, making their individual characterization crucial for

understanding the overall therapeutic effects and potential side effects of fluoxetine treatment.

This guide provides a comprehensive overview of the chemical structures, quantitative

pharmacological data, and experimental protocols related to the enantiomers of norfluoxetine
hydrochloride.

Chemical Structures
The chemical structures of the (R)- and (S)-enantiomers of norfluoxetine hydrochloride are

presented below. The stereochemistry at the chiral center dictates the spatial arrangement of

the phenyl and phenoxy groups, leading to distinct pharmacological properties.

(S)-Norfluoxetine Hydrochloride

IUPAC Name: (3S)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine hydrochloride[1]
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Chemical Formula: C₁₆H₁₇ClF₃NO[1]

Molecular Weight: 331.76 g/mol [1][2]

SMILES: Cl.NCC--INVALID-LINK--C1=CC=CC=C1[1]

InChI Key: GMTWWEPBGGXBTO-RSAXXLAASA-N[1]

(R)-Norfluoxetine Hydrochloride

IUPAC Name: (3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine[3][4]

Chemical Formula: C₁₆H₁₆F₃NO[3][4]

Molecular Weight: 295.30 g/mol (free base)[4]

SMILES: NCCC--INVALID-LINK--OC2=CC=C(C=C2)C(F)(F)F

InChI Key: WIQRCHMSJFFONW-UHFFFAOYSA-N (free base)

Quantitative Pharmacological Data
The enantiomers of norfluoxetine display marked differences in their potency as serotonin

reuptake inhibitors and their interaction with metabolic enzymes.

Table 1: Serotonin Reuptake Inhibition[5][6][7]
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Enantiomer Parameter Value Notes

(S)-Norfluoxetine pKi 7.86[5][6][7]
Inhibition of serotonin

(5-HT) uptake.[5][6]

Ki 14 nM[5][6]

ED₅₀ (i.p., rats) 3 mg/kg[5][6]
Ex vivo inhibition of 5-

HT uptake.[5][6]

ED₅₀ (s.c., rats) 4.7 mg/kg[5][6]
Ex vivo inhibition of 5-

HT uptake.[5][6]

ED₅₀ (oral, rats) 9 mg/kg[5][6]
Ex vivo inhibition of 5-

HT uptake.[5][6]

ED₅₀ (i.p., mice) 0.82 mg/kg[8]

Antagonism of p-

chloroamphetamine-

induced serotonin

depletion.[8]

(R)-Norfluoxetine pKi 6.51[7]
Inhibition of serotonin

(5-HT) uptake.[7]

Ki

~308 nM (22 times

less potent than S-

enantiomer)[5][6]

ED₅₀ (i.p., rats) > 20 mg/kg[5][6][8]
Ex vivo inhibition of 5-

HT uptake.[5][6][8]

ED₅₀ (i.p., mice) 8.3 mg/kg[8]

Antagonism of p-

chloroamphetamine-

induced serotonin

depletion.[8]

(S)-norfluoxetine is significantly more potent than (R)-norfluoxetine as a serotonin reuptake

inhibitor, with some studies indicating a 20-fold difference in potency.[9][10][11]
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Table 2: Inhibition of Cytochrome P450 2D6 (CYP2D6)
[12]

Enantiomer Parameter Value (µM)

(S)-Norfluoxetine Ki 0.31 ± 0.04

(R)-Norfluoxetine Ki 1.48 ± 0.27

Both enantiomers are potent inhibitors of CYP2D6, a key enzyme in drug metabolism.

Metabolic Pathway
Fluoxetine is metabolized in the liver to norfluoxetine primarily by cytochrome P450 enzymes.

This metabolic process is stereoselective.

Fluoxetine Metabolism

N-demethylation

(R,S)-Fluoxetine

(R)-Fluoxetine (S)-Fluoxetine

(R)-Norfluoxetine

CYP2D6, CYP2C9

(S)-Norfluoxetine

CYP2D6

CYP2D6 CYP2C9 CYP2C19
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Click to download full resolution via product page

Caption: Metabolic pathway of fluoxetine to its norfluoxetine enantiomers.

In vitro studies suggest that CYP2D6 is the primary enzyme responsible for the formation of

(S)-norfluoxetine, while the formation of (R)-norfluoxetine is mediated by both CYP2D6 and

CYP2C9.[12]

Experimental Protocols
Enantioselective Analysis by Liquid Chromatography-
Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a general method for the simultaneous quantification of fluoxetine and

norfluoxetine enantiomers in plasma samples.

1. Sample Preparation (Protein Precipitation)

To 200 µL of plasma, add an internal standard solution.

Add 600 µL of acetonitrile to precipitate proteins.

Vortex the mixture for 1 minute.

Centrifuge at 10,000 rpm for 10 minutes.

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of

nitrogen at 40°C.

Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

Column: Chirobiotic V column or similar chiral stationary phase.

Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an

aqueous buffer (e.g., ammonium acetate or formic acid) in an isocratic or gradient elution.

The exact composition should be optimized for the specific column and analytes.
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Flow Rate: Typically 0.2-0.5 mL/min.

Column Temperature: Maintained at a constant temperature (e.g., 25°C) to ensure

reproducibility.

3. Mass Spectrometric Detection

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions:

(S)- and (R)-Fluoxetine: Precursor ion (m/z) -> Product ion (m/z)

(S)- and (R)-Norfluoxetine: Precursor ion (m/z) -> Product ion (m/z)

Internal Standard: Precursor ion (m/z) -> Product ion (m/z)

Specific m/z values will depend on the instrument and should be determined by direct

infusion of standards.

Workflow for Chiral Separation and Analysis

Experimental Workflow

Plasma Sample
Protein Precipitation

(Acetonitrile)
Centrifugation

Supernatant Transfer
& Evaporation
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Mobile Phase

LC-MS/MS Analysis
(Chiral Column)

Data Analysis
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Caption: Workflow for the analysis of norfluoxetine enantiomers in plasma.

Conclusion
The stereochemistry of norfluoxetine plays a critical role in its pharmacological activity. The (S)-

enantiomer is the more potent inhibitor of serotonin reuptake and is therefore the major
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contributor to the therapeutic effects of fluoxetine's active metabolite. A thorough understanding

of the distinct properties of each enantiomer is essential for the development of more refined

therapeutic strategies and for the accurate interpretation of clinical pharmacokinetic and

pharmacodynamic data. The experimental protocols provided herein offer a foundation for the

reliable and accurate quantification of these important analytes in biological matrices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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